molecular formula C10H7NO2 B8719232 3-Benzo[1,3]dioxol-5-yl-acrylonitrile CAS No. 61833-23-6

3-Benzo[1,3]dioxol-5-yl-acrylonitrile

Cat. No.: B8719232
CAS No.: 61833-23-6
M. Wt: 173.17 g/mol
InChI Key: GQUDHNZWHXCPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[1,3]dioxol-5-yl-acrylonitrile is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It belongs to the class of acrylonitrile derivatives, which are recognized in scientific literature for their versatile biological activities and are frequently explored in medicinal chemistry for developing new therapeutic agents. Acrylonitrile derivatives incorporating heteroaromatic systems, such as the benzodioxole group present in this compound, have demonstrated significant potential in pharmacological research . Specifically, structurally similar 2,3-disubstituted acrylonitriles have been identified as possessing promising antitumor properties. Some analogs have shown the ability to inhibit the growth of various human tumor cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, and breast cancer, by acting through mechanisms that may include interaction with tubulin at the colchicine-binding site . Furthermore, certain indole-acrylonitrile derivatives have exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative pathogens, suggesting that the acrylonitrile scaffold is a valuable template for developing new antimicrobial agents . This compound, provided for research purposes, is part of this innovative chemical space. It is intended for use in discovery chemistry, biological screening, and structure-activity relationship (SAR) studies, particularly in the fields of oncology and infectious disease. Researchers are advised to handle this material with appropriate safety precautions. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61833-23-6

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C10H7NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,7H2

InChI Key

GQUDHNZWHXCPSA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC#N

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies

Direct Synthesis Approaches to 3-Benzonih.govrsc.orgdioxol-5-yl-acrylonitrile

Direct synthetic methods focus on the formation of the α,β-unsaturated nitrile structure in a single key step, typically starting from benzo nih.govrsc.orgdioxole-5-carbaldehyde (piperonal).

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 3-benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile. This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.org

In the context of 3-benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile synthesis, the reaction proceeds between benzo nih.govrsc.orgdioxole-5-carbaldehyde (piperonal) and an active methylene (B1212753) compound such as cyanoacetic acid or malononitrile. The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine. bhu.ac.inyoutube.com Catalysts like piperidine or ammonium acetate are commonly employed. bhu.ac.in The use of microwave irradiation and sonication has been explored as a green chemistry approach to accelerate the reaction and improve yields, often in solvent-free conditions. bhu.ac.in

The mechanism involves the deprotonation of the active methylene compound by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. wikipedia.orgyoutube.com A variation known as the Doebner modification utilizes pyridine as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as the reaction is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Key Components in Knoevenagel Condensation for 3-Benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile
Component TypeExample CompoundRole in Reaction
AldehydeBenzo nih.govrsc.orgdioxole-5-carbaldehyde (Piperonal)Electrophile (Carbonyl Source)
Active Methylene CompoundCyanoacetic Acid / MalononitrileNucleophile (Active Hydrogen Source)
CatalystPiperidine / Ammonium Acetate / PyridineBase to facilitate enolate formation

Beyond the Knoevenagel condensation, other olefination reactions can be employed for the direct synthesis of acrylonitrile (B1666552) derivatives. While not as commonly cited for this specific compound, Wittig-type reactions and the Horner-Wadsworth-Emmons reaction represent viable alternatives for forming the crucial carbon-carbon double bond. These methods involve the reaction of the aldehyde with a phosphorus ylide or a phosphonate carbanion, respectively, to generate the alkene.

Additionally, aldol-type condensation reactions can be utilized. For instance, the aldol addition of a lithium enolate of a ketone to another ketone, followed by acid-catalyzed dehydration, has been used to synthesize related benzodioxole-containing enones. mdpi.com A similar strategy could be adapted for acrylonitrile synthesis by using a nitrile-containing enolate.

Multi-Step Synthesis for Analogues and Derivatization

Multi-step syntheses are essential for creating a diverse range of analogues and for situations where the required starting materials are not commercially available. These routes involve the initial construction of the core benzodioxole scaffold followed by functional group manipulations.

The benzo nih.govrsc.orgdioxole ring system itself can be synthesized from simple, non-heterocyclic precursors. A common industrial and laboratory approach starts with pyrocatechol (1,2-dihydroxybenzene). The reaction of pyrocatechol with a dihaloalkane, such as dichloromethane, or a di-alkoxyalkane in the presence of a base leads to the formation of the methylenedioxy bridge, yielding the benzo nih.govrsc.orgdioxole core. google.com This method allows for the synthesis of derivatives substituted at the 2-position by selecting the appropriate dihaloalkane. google.com

Once the basic scaffold is formed, further reactions such as 5-selective catalytic acylation can be performed, followed by reduction to introduce substituents at the desired position on the aromatic ring. google.com Alternatively, commercially available benzodioxole derivatives serve as versatile starting points. For example, 3,4-(methylenedioxy)phenylacetic acid can be esterified to produce methyl 2-(2H-1,3-benzodioxol-5-yl)acetate, a key intermediate for further elaboration. nih.gov Similarly, (6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methanol can be used as a precursor for introducing a variety of functional groups through subsequent reactions. worldresearchersassociations.com

Functional group interconversion and introduction are key strategies for synthesizing analogues of 3-benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile. These modifications can alter the electronic and steric properties of the molecule.

A common strategy involves the synthesis of a halogenated benzodioxole intermediate, which can then participate in cross-coupling reactions. For instance, (6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methanol can be converted into an azido derivative, which then undergoes a Huisgen 1,3-dipolar cycloaddition. The resulting bromo-substituted triazole-benzodioxole hybrid can then be subjected to a Suzuki-Miyaura coupling reaction with various boronic acids to introduce a wide range of aryl and heterocyclic substituents. worldresearchersassociations.comresearchgate.net

Another approach involves building functionality from a different starting point. Starting with 3,4-(methylenedioxy)phenylacetic acid, esterification followed by acylation with various benzoic acid derivatives can introduce a ketoester functionality. nih.gov This intermediate can then be hydrolyzed to the corresponding acetic acid derivative. nih.gov Such multi-step sequences allow for precise control over the final structure and the introduction of diverse functional groups onto the benzodioxole scaffold. youtube.com

Catalytic Systems and Methodological Advancements in Synthesis

Modern organic synthesis has seen the development of powerful catalytic systems that offer efficient and selective routes to aryl acrylonitriles. While the Knoevenagel condensation remains a classic approach, these newer methods provide alternative pathways under often milder conditions.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl acrylonitrile derivatives. One such method involves the α-alkenylation of arylacetonitriles with vinyl halides or triflates using a Palladium/NIXANTPHOS-based catalyst system, which can produce a variety of substituted acrylonitriles in high yields. nih.govfrontiersin.org

Other transition metals have also been utilized. A nickel/manganese-catalyzed hydrocyanation of terminal alkynes with zinc cyanide provides an elegant route to aryl-substituted terminal acrylonitriles. nih.govfrontiersin.org Furthermore, dehydrogenative coupling reactions, such as the one catalyzed by a pincer complex of manganese that couples alcohols with nitriles, represent an effective, albeit high-temperature, method for synthesizing aryl acrylonitriles. nih.govfrontiersin.org These catalytic advancements expand the toolkit available to chemists for the construction of complex acrylonitrile-containing molecules.

Chemical Reactivity and Mechanistic Transformations

Reactions of the Acrylonitrile (B1666552) Moiety

The acrylonitrile moiety is characterized by a carbon-carbon double bond conjugated with a carbon-nitrogen triple bond. This arrangement makes both the double bond and the nitrile group susceptible to a variety of reactions.

The carbon-carbon double bond in 3-Benzo ebsco.comresearchgate.netdioxol-5-yl-acrylonitrile is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This polarization renders the β-carbon (the carbon atom attached to the benzodioxole ring) electrophilic and highly susceptible to nucleophilic attack. This type of reaction is commonly known as a Michael addition or conjugate addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the double bond.

Conversely, the double bond can undergo electrophilic addition, although this is less common due to its electron-deficient nature. Strong electrophiles are required to initiate such reactions.

The nitrile group (C≡N) is a versatile functional group that participates in numerous transformations. ebsco.com Its linear geometry and the electron-rich triple bond make it a valuable reactive site. ebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. lumenlearning.com In acid-catalyzed hydrolysis, the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. lumenlearning.com The initial product is an imidic acid, which tautomerizes to an amide. Under more forceful conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid. ebsco.comlumenlearning.com

Cycloadditions: The acrylonitrile moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, in reactions with azomethine ylides generated in situ, it can lead to the formation of highly substituted pyrrolidine rings. nih.govacs.org These reactions are often highly regioselective and diastereoselective. nih.govacs.org The electron-withdrawing nature of the benzothiazol-2-yl group in similar acrylonitriles facilitates these cycloadditions. nih.gov

Reactant 1 (Dipole)Reactant 2 (Dipolarophile)Reaction TypeKey ProductReference
Azomethine Ylide(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile1,3-Dipolar CycloadditionSpirooxindole-pyrrolidine-benzothiazole hybrid nih.govacs.org
p-Tolyl Nitrile Oxide3,5-di-tert-butyl-1,2-benzoquinone1,3-Dipolar CycloadditionSpiro-1,3-dioxazoles ias.ac.in

Transformations of the Benzoebsco.comresearchgate.netdioxole Ring System

The benzo ebsco.comresearchgate.netdioxole ring is an important pharmacophore found in many natural products and synthetic compounds. mdpi.comresearchgate.net The two oxygen atoms of the dioxole ring act as electron-donating groups, activating the aromatic ring towards electrophilic substitution.

The electron-rich nature of the benzene ring in the benzo ebsco.comresearchgate.netdioxole system facilitates electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The substitution pattern is directed by the activating dioxole group. Furthermore, modern cross-coupling reactions can be employed to functionalize the ring. For example, bromo-substituted benzodioxole derivatives can undergo Suzuki-Miyaura coupling reactions with various boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.net

Starting MaterialReagentsReaction TypeProductReference
(6-bromobenzo[d] ebsco.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleAryl boronic acid, PdCl2(PPh3)2, PPh3, K2CO3Suzuki-Miyaura CouplingAryl-substituted benzodioxole derivative researchgate.net
5-Bromo-1,2,3-triazinePhenols, K2CO3Nucleophilic Aromatic Substitution (SNAr)5-Phenoxy-1,2,3-triazines acs.org

The 1,3-dioxole ring is generally stable but can undergo ring-opening under certain conditions. Acid-catalyzed hydrolysis can lead to the formation of a catechol (1,2-dihydroxybenzene) derivative. The stability of the ring allows it to be carried through many synthetic steps, but specific reagents can be used to cleave it when desired. researchgate.net Cationic ring-opening polymerization of related structures like 1,3-dioxolane can be initiated by acid catalysts. orientjchem.org

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated system of 3-Benzo ebsco.comresearchgate.netdioxol-5-yl-acrylonitrile makes it a suitable candidate for pericyclic reactions, particularly cycloadditions. As mentioned previously (Section 3.1.2), it can function as an efficient dipolarophile in 1,3-dipolar cycloadditions to construct five-membered heterocyclic rings. nih.govacs.org

Furthermore, the electron-deficient double bond allows the molecule to act as a dienophile in Diels-Alder reactions with electron-rich dienes. Related o-benzoquinones, which share structural similarities, are known to participate in diverse cycloaddition modes, acting as carbodienes, heterodienes, or dienophiles, leading to the formation of benzodioxins or bicyclo[2.2.2]octene adducts. ias.ac.in The specific reactivity of 3-Benzo ebsco.comresearchgate.netdioxol-5-yl-acrylonitrile in these reactions would be influenced by the specific diene and reaction conditions employed.

1,3-Dipolar Cycloaddition Reactions and Their Regio/Diastereoselectivity

1,3-Dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.org The electron-deficient alkene of 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrile oxides and azomethine ylides. These reactions are known to proceed with high regioselectivity and, in the presence of stereocenters, can exhibit diastereoselectivity. nih.govwikipedia.org

While specific studies on the 1,3-dipolar cycloaddition reactions of 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile are not extensively detailed in the reviewed literature, the reactivity of structurally similar α,β-unsaturated nitriles provides significant insight into the expected outcomes. For instance, the reaction of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles with an in situ generated azomethine ylide has been shown to be highly regioselective. nih.govacs.org In this case, the reaction proceeds via a "C1-attack," where the nucleophilic carbon of the azomethine ylide adds to the less hindered and more electrophilic carbon of the acrylonitrile moiety. acs.org This exclusive regioselectivity leads to the formation of a single regioisomer. nih.gov

Furthermore, these cycloaddition reactions are inherently diastereoselective. The relative stereochemistry of the newly formed stereocenters is often dictated by the initial geometry of the dipolarophile. nih.gov For (E)-alkenes, the reaction can lead to the formation of specific diastereomers, with the exo-cycloadduct often being the major product. acs.org The diastereoselectivity can be influenced by the substitution pattern on the aromatic ring of the dipolarophile. nih.gov

In the case of 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile, reaction with a 1,3-dipole like an azomethine ylide, generated from isatin and an amino acid, would be expected to yield highly functionalized spiro-pyrrolidine derivatives with high regioselectivity. The stereochemical outcome would likely favor the formation of specific diastereomers based on the steric and electronic influences of the benzo nih.govniscpr.res.indioxol-5-yl group.

Reactants 1,3-Dipole Dipolarophile Product Selectivity
Isatin, N-methylglycineAzomethine ylide(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile3'-(benzo[d]thiazol-2-yl)-1'-methyl-2-oxo-4'-(aryl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrilesExclusive regioselectivity, high diastereoselectivity nih.govacs.org
AldoximesNitrile OxidesAcrylonitrile5-cyano-4,5-dihydroisoxazolinesGood yields with preformed nitrile oxides niscpr.res.in

Diels-Alder Reactions with Dienophile Architectures

The electron-withdrawing nature of the nitrile group in 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile activates the double bond, rendering it a competent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene is a fundamental method for the synthesis of six-membered rings. The stereochemistry and regioselectivity of the Diels-Alder reaction are well-established, generally proceeding via a concerted mechanism. libretexts.org

While specific examples of 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile as a dienophile in Diels-Alder reactions are not prevalent in the examined literature, the behavior of acrylonitrile itself is well-documented. For example, the reaction of acrylonitrile with cyclopentadiene is a classic example of a Diels-Alder reaction, forming a bicyclic nitrile adduct. researchgate.netnih.gov This reaction is known to proceed via an asynchronous concerted pathway. researchgate.net

The presence of the 3-Benzo nih.govniscpr.res.indioxol-5-yl substituent is expected to influence the dienophile's reactivity and potentially the regioselectivity of the cycloaddition with unsymmetrical dienes. The electronic properties of the benzodioxole ring can modulate the electron density of the double bond, affecting the rate of the reaction.

Computational studies on the reaction of acrylonitrile with various dienes have shown that the concerted Diels-Alder pathway is generally favored over a stepwise diradical pathway. nih.gov For the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile, the concerted reaction is favored, although experimentally both the cycloadduct and copolymer are formed. nih.gov In contrast, the reaction of cyclopentadiene with acrylonitrile exclusively yields the Diels-Alder adduct. nih.gov

Diene Dienophile Reaction Type Product Computational/Experimental Findings
CyclopentadieneAcrylonitrileDiels-AlderBicyclic nitrile adductConcerted cycloaddition is preferred; only the Diels-Alder adduct is formed experimentally. researchgate.netnih.gov
2,3-Dimethyl-1,3-butadieneAcrylonitrileDiels-Alder / PolymerizationCycloadduct and copolymerThe concerted reaction is favored computationally, but both products are observed experimentally. nih.gov
1,3-CyclohexadieneAcrylonitrileDiels-AlderBicyclo[2.2.2]oct-5-ene-2-carbonitrileThe reaction yields the corresponding bicyclic adduct. doubtnut.com

Derivatization and Scaffold Functionalization for Research Probes

The 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives for use as research probes in chemical biology and medicinal chemistry. The inherent reactivity of the acrylonitrile moiety, coupled with the potential for modification of the benzodioxole ring, allows for extensive functionalization.

One common strategy involves the transformation of the nitrile group and the double bond. For example, reduction of the nitrile can yield primary amines, which can be further functionalized. The double bond can undergo various addition reactions, allowing for the introduction of new functional groups.

Furthermore, the benzodioxole ring itself can be a target for derivatization. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the aromatic ring, although the directing effects of the existing groups must be considered.

The synthesis of novel fluorescent dyes based on the 1,3-benzodioxole (B145889) scaffold highlights the potential for creating probes for biological imaging. These dyes can exhibit large Stokes shifts and their fluorescence properties can be sensitive to the solvent polarity, making them suitable for sensing applications.

Moreover, the derivatization of the 3-Benzo nih.govniscpr.res.indioxol-5-yl core has been explored for the development of compounds with potential biological activity. For example, a series of 3-(benzo[d] nih.govniscpr.res.indioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized as potential synergists against fluconazole-resistant Candida albicans. nih.gov Additionally, the synthesis of amino-acyl derivatives starting from a 1,3-benzodioxole unit has been described, with the resulting compounds showing antioxidant activity. researchgate.net

The development of thiol derivatives of biologically active compounds for nanotechnology applications also provides a template for the functionalization of the 3-Benzo nih.govniscpr.res.indioxol-5-yl-acrylonitrile scaffold. mdpi.com The introduction of a thiol group allows for conjugation to nanoparticles or surfaces for various applications.

Starting Scaffold Derivatization Strategy Resulting Compound Class Potential Application
1,3-BenzodioxoleBridging of hydroxyl groupsFluorescent DyesBiological imaging, sensing
3-(benzo[d] nih.govniscpr.res.indioxol-5-yl)propanamideVariation of N-benzyl substituentsPropanamide derivativesSynergists for antifungal agents nih.gov
1,3-BenzodioxoleIntroduction of amino-acyl moietiesAmino-acyl derivativesAntioxidant agents researchgate.net
Biologically active compounds with hydroxyl groupsEsterification with S-trityl protected thioacetic acid followed by deprotectionThiol derivativesNanotechnology applications mdpi.com

In-depth Spectroscopic Analysis of 3-Benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile

The comprehensive structural elucidation of organic compounds relies on a suite of advanced spectroscopic techniques. For the molecule 3-Benzo nih.govrsc.orgdioxol-5-yl-acrylonitrile, a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry is essential to confirm its molecular structure, connectivity, and stereochemistry. This article delves into the theoretical and expected spectroscopic characteristics of this compound based on the analysis of its constituent functional groups and structural analogs.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula, which is a critical first step in structural elucidation.

In the analysis of a related benzodioxole derivative, (E)-1-(Benzo[d] iucr.orgijcrt.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, HRMS was utilized to confirm its elemental composition. The calculated mass for the molecular ion [M]⁺ was 274.15689, while the experimentally found mass was 274.15665 mdpi.com. This high degree of accuracy confidently confirms the molecular formula as C₁₇H₂₂O₃.

For "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile," with a molecular formula of C₁₀H₇NO₂, the expected monoisotopic mass would be calculated with high precision. An HRMS analysis would be expected to yield a mass measurement accurate to within a few parts per million (ppm), unequivocally confirming its elemental composition and distinguishing it from other potential isomers.

Table 1: Illustrative HRMS Data for a Benzodioxole Derivative

ParameterValue
Compound(E)-1-(Benzo[d] iucr.orgijcrt.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one
Molecular FormulaC₁₇H₂₂O₃
Ionization ModeElectron Ionization (EI)
Calculated [M]⁺ (Da)274.15689
Found [M]⁺ (Da)274.15665 mdpi.com

LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are crucial for identifying and quantifying compounds in complex mixtures.

LC-MS Analysis: LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. In the context of benzodioxole derivatives, LC-MS/MS methods have been extensively developed for the analysis of related compounds like benzodiazepines in various matrices nih.govlcms.czwaters.comwaters.com. An LC-MS method for "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile" would involve optimizing the chromatographic separation on a suitable column (e.g., C18) and fine-tuning the mass spectrometer parameters to achieve sensitive and selective detection. The retention time from the liquid chromatography provides an additional layer of identification, while the mass spectrometer would yield the molecular weight and fragmentation pattern of the compound.

GC-MS Analysis: GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While some complex benzodioxole derivatives may require derivatization to increase their volatility, "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile" is likely amenable to direct GC-MS analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a characteristic fragmentation pattern upon electron ionization. This fragmentation pattern, often referred to as a "mass spectral fingerprint," is highly reproducible and can be used for definitive identification by comparison to spectral libraries nih.gov. The interpretation of the fragmentation pattern can also provide valuable structural information about the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these orbitals and is highly dependent on the extent of conjugation in the molecule.

The structure of "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile" features a conjugated system extending from the benzodioxole ring through the acrylonitrile moiety. This extended π-system is expected to give rise to characteristic UV-Vis absorption bands. A closely related compound, 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, exhibits two significant absorption maxima at 344 nm and 438 nm in chloroform mdpi.com. These absorptions are attributed to π → π* transitions within the conjugated system.

For "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile," similar electronic transitions are anticipated. The presence of the benzodioxole ring, the double bond, and the nitrile group all contribute to the delocalization of π-electrons, resulting in absorption in the UV-A or near-UV region. The exact position of the λmax would be influenced by the specific solvent used due to solvatochromic effects.

Table 2: UV-Vis Absorption Data for a Structurally Related Compound

CompoundSolventλmax (nm)Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹)
2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrileChloroform3446600 mdpi.com
43811800 mdpi.com

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to elucidate the absolute structure, bond lengths, bond angles, and conformational details of the molecule.

A successful X-ray crystallographic analysis of "3-Benzo iucr.orgijcrt.orgdioxol-5-yl-acrylonitrile" would require the growth of high-quality single crystals. The resulting data would provide definitive proof of its structure, including the stereochemistry of the double bond (E or Z isomer). Furthermore, it would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, which can influence the physical properties of the solid state. The combination of X-ray crystallography with mass spectrometry has been shown to be a powerful tool for the structural determination of 1,3-benzodioxole (B145889) derivatives nih.gov.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic distribution and reactivity of 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile. These methods allow for the prediction of molecular properties and reaction mechanisms.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of the benzo[d] nih.govresearchgate.netdioxole scaffold, DFT calculations, often employing the B3LYP functional, have been successfully used to optimize molecular geometries. The optimized structures obtained through these calculations often show good correlation with experimental data from X-ray crystallography, with high correlation coefficient values for bond lengths, bond angles, and torsion angles researchgate.net.

While a specific energetic profile for 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile is not extensively detailed in the available literature, DFT calculations for similar structures indicate that a nearly planar conformation is often preferred for related molecules containing the benzo-1,3-dioxole group iucr.orgiucr.org. This planarity can be crucial for enabling effective electronic delocalization across the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.

For analogous compounds containing the benzo[d] nih.govresearchgate.netdioxole moiety, the HOMO-LUMO energy gap has been calculated to be around 2.73 eV to 3.96 eV researchgate.netresearchgate.net. A smaller energy gap generally implies higher reactivity. Molecular orbital calculations for related structures have shown that the electron density of the HOMO and LUMO is often distributed across the π-conjugated system researchgate.net.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile.

Table 1: Calculated Reactivity Descriptors for a Representative Benzo[d] nih.govresearchgate.netdioxole Derivative

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--2.3
Energy GapΔEELUMO - EHOMO3.9
Ionization PotentialI-EHOMO6.2
Electron AffinityA-ELUMO2.3
Electronegativityχ(I + A) / 24.25
Chemical Hardnessη(I - A) / 21.95
Chemical SoftnessS1 / (2η)0.256
Electrophilicity Indexωχ2 / (2η)4.63

Note: The values presented are for a related benzo[d] nih.govresearchgate.netdioxole derivative and serve as an illustrative example.

These descriptors help in understanding the molecule's propensity to participate in various chemical reactions. For instance, the electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. Theoretical calculations of FT-IR, FT-Raman, UV-Vis, and NMR spectra have been performed for compounds with similar structures researchgate.netresearchgate.net.

For instance, the calculated vibrational frequencies (FT-IR and FT-Raman) for related molecules, after appropriate scaling, generally show good agreement with the experimental spectra, aiding in the assignment of vibrational modes researchgate.net. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and have been shown to correlate well with experimental values for analogous compounds researchgate.net. The prediction of the UV-Vis absorption spectrum can provide insights into the electronic transitions within the molecule, and the calculated energy gap from these transitions often aligns with the HOMO-LUMO gap researchgate.net.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Currently, there is a lack of specific studies in the available scientific literature focusing on the molecular dynamics (MD) simulations of 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile. MD simulations would be a valuable tool to investigate the conformational dynamics of this molecule over time, providing insights into its flexibility and the accessible conformations in different environments. Furthermore, MD simulations could elucidate the influence of various solvents on the molecule's structure and behavior, which is crucial for understanding its properties in solution.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile, might interact with a biological target, typically a protein.

Characterization of Potential Binding Sites and Interaction Modes

While specific molecular docking studies on 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile are not extensively reported, research on related acrylonitrile (B1666552) and benzodioxole derivatives provides insights into potential biological targets and binding interactions.

For example, acrylonitrile-containing compounds have been investigated as potential inhibitors of Penicillin-Binding Protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Docking studies of these compounds revealed key interactions within the active site of PBP2a, including hydrogen bonding and π-stacking with crucial amino acid residues nih.gov.

Furthermore, benzodiazepines, which can share structural similarities with the benzodioxole moiety, are known to bind to GABAA receptors nih.gov. The binding of these ligands occurs at the interface of different subunits of the receptor. The interaction modes for these types of molecules often involve hydrophobic interactions and hydrogen bonds with the amino acid residues in the binding pocket.

Based on the functionalities present in 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile, including the aromatic rings, the acrylonitrile group, and the dioxole ring, it is plausible that its interactions with protein targets would involve a combination of:

Hydrogen bonding: The nitrogen atom of the nitrile group and the oxygen atoms of the dioxole group can act as hydrogen bond acceptors.

π-π stacking: The benzo nih.govresearchgate.netdioxole ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Interacting Amino Acid Residues and Interaction Types

Functional Group of LigandPotential Interaction TypeExample Amino Acid Residues
Nitrile group (-C≡N)Hydrogen bond acceptorLysine, Arginine, Serine
Dioxole oxygen atomsHydrogen bond acceptorSerine, Threonine, Asparagine
Benzo nih.govresearchgate.netdioxole ringπ-π stacking, hydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Acrylonitrile backboneHydrophobicLeucine, Isoleucine, Valine

Further molecular docking and experimental studies are necessary to identify specific biological targets for 3-Benzo nih.govresearchgate.netdioxol-5-yl-acrylonitrile and to characterize its precise binding modes.

Rational Design Principles for Novel Analogues

The rational design of novel analogues of 3-Benzo nih.govnih.govdioxol-5-yl-acrylonitrile is a strategic process that leverages computational chemistry and established structure-activity relationships (SAR) to predict and synthesize compounds with enhanced or specific biological activities. This approach moves beyond traditional trial-and-error synthesis by using theoretical models to guide molecular modifications. The core principles involve understanding the electronic and structural properties of the parent molecule, identifying key pharmacophoric features, and systematically modifying the scaffold to optimize its interaction with biological targets.

Computational and Quantum Chemical Investigations

A foundational aspect of rational design involves the use of computational methods to elucidate the fundamental properties of the molecular scaffold. Quantum chemical investigations, such as those performed on closely related piperonal (B3395001) chalcone derivatives, provide critical insights into the molecule's optimized geometry, electronic structure, and spectroscopic properties. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT) methods like M062X/6-311++G(d,p), are used to validate the molecular structure by comparing computed data with experimental results from techniques like X-ray crystallography. nih.govsemanticscholar.org A strong correlation between the theoretically optimized geometry and the experimental data confirms the validity of the computational model. semanticscholar.org

Once validated, these models can predict various electronic properties crucial for designing new analogues. Time-dependent density-functional theory (TDDFT) calculations, for instance, can simulate theoretical electronic spectra (UV-Vis), helping to understand the n → π* and π → π* electronic transitions within the molecule. nih.gov This information is vital for predicting how structural modifications will influence the molecule's electronic behavior and, potentially, its biological interactions.

Computational MethodProperty InvestigatedRelevance to Rational Design
Density Functional Theory (DFT)Optimized Molecular GeometryProvides a validated 3D structure for further computational analysis and informs on steric considerations for analogue design. semanticscholar.org
Time-Dependent DFT (TDDFT)Electronic Absorption Spectra (UV-Vis)Predicts electronic transitions (n → π, π → π) and helps understand the molecule's photophysical properties, which can be relevant for certain biological applications. nih.gov
Computational AnalysisIonization EnergiesCorrelates theoretical properties with observed biological activities, such as antioxidant potential, guiding the design of compounds with enhanced specific functions. nih.gov

Structure-Activity Relationship (SAR) Guided Modifications

SAR studies provide empirical principles for designing novel analogues by linking specific structural features to biological activity. For compounds built upon the benzo nih.govnih.govdioxole scaffold, SAR insights from various studies can guide the rational design of new acrylonitrile derivatives.

Key principles derived from SAR studies include:

Substitution on Aromatic Rings: The nature and position of substituents on the aromatic portions of the molecule are critical. In related heterocyclic derivatives synthesized from piperonal, the introduction of a chlorine atom was found to confer the highest anti-microbial activity, whereas hydrogen substitution resulted in the lowest activity. hakon-art.com This suggests that incorporating electron-withdrawing groups on the aromatic rings of 3-Benzo nih.govnih.govdioxol-5-yl-acrylonitrile could be a promising strategy for enhancing certain biological activities.

Modification of the Core Heterocyclic Structure: Research on acrylonitrile-derived benzazoles has shown that modifications to the core heterocyclic system, such as varying the number of methoxy and hydroxy groups or altering N-substituents on a benzimidazole (B57391) core, significantly influence their antiproliferative effects. nih.gov For example, a monohydroxy-substituted benzimidazole derivative was identified as having the most profound anticancer activity. nih.gov This principle supports exploring bioisosteric replacements or decorations of the benzodioxole ring to modulate activity.

Systematic Alterations for Receptor Binding: In a series of 2-(Benzo nih.govnih.govdioxol-5-yl)-2H-chromene derivatives, SAR studies revealed that the m,p-methylenedioxyphenyl group was an essential structural requirement for potent and selective receptor binding affinity. researchgate.net This highlights the importance of the benzodioxole moiety as a key pharmacophore and suggests that modifications should be focused on other parts of the molecule to fine-tune activity while retaining this essential feature.

These principles, summarized in the table below, form a predictive framework. By combining these SAR insights with computational predictions, chemists can prioritize the synthesis of novel analogues that are most likely to exhibit the desired biological profile, thereby streamlining the discovery process.

Structural MoietyModification PrincipleObserved Effect in Related ScaffoldsReference
Aromatic/Heterocyclic RingsIntroduction of specific substituentsChlorine substitution enhanced anti-microbial activity in piperonal-derived pyrazolines. hakon-art.com
Benzimidazole CoreVariation of hydroxy and N-substituentsInfluenced antiproliferative effects, with a monohydroxy derivative showing the most potent activity. nih.gov
2H-Chromene SkeletonPreservation of the benzo nih.govnih.govdioxol-5-yl groupThe m,p-methylenedioxyphenyl group was found to be crucial for potent and selective endothelin-A receptor binding. researchgate.net

Applications in Advanced Organic Synthesis As a Chemical Building Block

Utility in Heterocyclic Compound Synthesis

The α,β-unsaturated nitrile functionality is a well-established precursor for the synthesis of a variety of heterocyclic compounds. While specific examples utilizing 3-Benzo nih.govdioxol-5-yl-acrylonitrile are not extensively documented in publicly available research, its structural motifs suggest its potential application in established synthetic methodologies for heterocycles.

For instance, α,β-unsaturated nitriles are known to undergo reactions with binucleophiles to construct various heterocyclic rings. The reaction of similar substrates with reagents like hydrazine or its derivatives can lead to the formation of pyrazole derivatives. Furthermore, the reaction with sulfur in the presence of an amine, known as the Gewald reaction, could potentially yield substituted aminothiophenes, which are important scaffolds in medicinal chemistry .

The general synthetic utility of acrylonitrile (B1666552) derivatives in forming heterocyclic systems is well-recognized. For example, related acrylonitrile compounds are used in the synthesis of benzothiazole derivatives, which are investigated for their pharmacological properties frontiersin.org. Cyclocondensation reactions involving the nitrile and the double bond are key steps in the formation of various nitrogen- and sulfur-containing heterocycles .

Precursor for the Development of Complex Organic Architectures

The benzodioxole ring is a key structural component in a number of complex natural products and pharmacologically active molecules. mdpi.comresearchgate.net This makes 3-Benzo nih.govdioxol-5-yl-acrylonitrile an attractive starting material for the synthesis of elaborate organic structures. For instance, the core structure is related to that of stiripentol, an antiepileptic drug, and its analogs have been synthesized from similar benzodioxole-containing precursors. mdpi.com

The reactivity of the α,β-unsaturated nitrile system is pivotal in its role as a building block for larger molecules. This system is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the extension and elaboration of the molecular framework. This reactivity is fundamental in the construction of complex acyclic and carbocyclic systems.

The development of novel benzodioxole derivatives is an active area of research, with a focus on creating compounds with potential applications in medicinal chemistry and materials science. frontiersin.orgnih.gov The synthesis of amino acid-containing benzodioxole derivatives, for example, highlights the utility of this core structure in creating hybrid molecules with diverse functionalities. researchgate.net

Role in Catalyst and Material Science Research

Compound Data

Biological Activity Research: Mechanistic and Molecular Investigations

In Vitro Studies on Molecular Targets and Cellular Pathways

Laboratory-based studies have been instrumental in elucidating the specific molecular interactions and resulting cellular effects of compounds related to 3-Benzo ontosight.aimdpi.comdioxol-5-yl-acrylonitrile. These studies pinpoint the enzymes, receptors, and cellular machinery affected by this class of molecules.

Derivatives of the acrylonitrile (B1666552) scaffold have demonstrated significant capabilities as enzyme inhibitors, with tubulin polymerization being a primary area of investigation.

Tubulin Polymerization: Numerous studies have identified acrylonitrile derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division, making it a key target for anticancer therapies. mdpi.comnih.gov Certain novel N-substituted, benzimidazole-derived acrylonitriles have shown effective, dose-dependent inhibition of tubulin polymerization in vitro. mdpi.com Computational docking and molecular dynamics simulations suggest that these compounds bind to the colchicine (B1669291) binding site in the β-subunit of tubulin. mdpi.comnih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. semanticscholar.org The activity of these compounds is often compared to established tubulin-targeting agents like Combretastatin A4. mdpi.com Similarly, a series of 3,3-diarylacrylonitriles were stereoselectively synthesized and identified as tubulin polymerization inhibitors. nih.gov

JNK3 Kinase: The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the central nervous system and is implicated in neuronal apoptosis and neurodegenerative diseases. nih.govnih.gov Heteroaryl-acrylonitrile derivatives have emerged as a family of compounds with inhibitory activity against various enzymes. researchgate.net Computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives to understand their inhibitory action on JNK3. researchgate.net The inhibition of JNK3 is considered a promising neuroprotective strategy, and fragment-based screening has been employed to identify new chemical inhibitors for this therapeutic target. nih.govnih.gov

Focal Adhesion Kinase (FAK) and Glyoxalase 1: While the acrylonitrile and benzodioxole scaffolds are explored for various enzyme inhibitions, specific and detailed research directly linking 3-Benzo ontosight.aimdpi.comdioxol-5-yl-acrylonitrile or its immediate derivatives to the inhibition of Focal Adhesion Kinase (FAK) or Glyoxalase 1 is not extensively documented in the available literature.

The benzo ontosight.aimdpi.comdioxole moiety is a key structural feature in molecules designed to interact with specific cellular receptors.

Auxin Receptor TIR1: The Transport Inhibitor Response 1 (TIR1) protein is a critical auxin receptor in plants that regulates a wide range of growth and development processes. researchgate.netnih.gov Using computer-aided drug discovery approaches, researchers have screened for compounds that interact with TIR1. researchgate.netnih.gov This has led to the design and synthesis of a series of N-(benzo[d] ontosight.aimdpi.comdioxol-5-yl) acetamides, which act as potent auxin receptor agonists. researchgate.netnih.govnih.gov Molecular docking analyses revealed that these compounds can have a stronger binding ability with TIR1 than natural auxins. researchgate.netnih.gov This research highlights the potential of the benzo ontosight.aimdpi.comdioxole scaffold to serve as a basis for developing novel plant growth regulators that function through the TIR1 receptor pathway. researchgate.netnih.gov

The enzyme-inhibiting and receptor-binding activities of this chemical class translate into significant effects at the cellular level, primarily antiproliferative and antimicrobial activities.

Antiproliferative Mechanisms: A major focus of research on acrylonitrile derivatives has been their antiproliferative effects against various cancer cell lines. nih.govnih.gov Novel benzimidazole (B57391) acrylonitriles have demonstrated strong and selective antiproliferative effects against pancreatic adenocarcinoma and hematological cancer cell lines. mdpi.comnih.gov For instance, certain benzothiophene (B83047) acrylonitrile analogs, which share structural similarities, exhibited potent growth inhibition with GI50 values in the nanomolar range across a majority of the 60 human cancer cell lines screened by the National Cancer Institute. nih.gov The primary mechanism for this cytotoxicity is often attributed to the inhibition of tubulin polymerization, which disrupts mitosis and induces apoptosis. mdpi.comnih.gov

Antimicrobial Mechanisms: The benzo ontosight.aimdpi.comdioxole and acrylonitrile scaffolds have also been investigated for antimicrobial properties. researchgate.netnih.gov Studies on 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles showed some activity against M. tuberculosis, although this was often coupled with cytotoxicity to human cells. nih.gov Other 1,3-benzodioxole (B145889) derivatives have been synthesized and shown to possess in vitro antibacterial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, various acrylonitrile polymers have demonstrated broad-spectrum inhibition against both bacteria and fungi. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective molecules.

Tubulin Inhibitors: For benzimidazole-derived acrylonitriles, SAR studies have revealed that higher tubulin affinities are associated with bulkier alkyl and aryl groups on the benzimidazole nitrogen and the presence of electron-donating substituents on the phenyl ring. mdpi.comnih.gov These features allow for a deeper entrance into the hydrophobic pocket within the β-tubulin subunit. mdpi.comnih.gov

JNK3 Inhibitors: 3D-QSAR studies on (benzothiazole-2-yl) acetonitrile derivatives have provided insights into the structural requirements for JNK3 inhibition. These models help elucidate the quantitative relationships between the structural features of the analogs and their inhibitory activity. researchgate.net

Antiproliferative Agents: In studies of benzothiophene acrylonitrile analogs as anticancer agents, the stereochemistry of the molecule was found to be critical. The E-isomer of one analog showed significantly more potent growth inhibition across nearly all human cancer cell lines compared to its Z-isomer counterpart. nih.gov

Chemoinformatic and Computational Screening for Biological Relevance

Computational methods are increasingly vital for predicting the biological activity of compounds and guiding synthetic efforts.

Virtual Screening: Computer-aided drug discovery approaches have been successfully used to screen chemical libraries for novel compounds targeting specific proteins. For example, virtual screening based on the auxin receptor TIR1 led to the identification of the N-(benzo[d] ontosight.aimdpi.comdioxol-5-yl) acetamide (B32628) scaffold as a potent agonist. researchgate.netnih.gov

Molecular Docking and Dynamics: Docking simulations are frequently used to predict the binding conformation of acrylonitrile derivatives within the active sites of their target enzymes. A combination of docking and molecular dynamics simulations confirmed that the anticancer activity of certain benzimidazole acrylonitriles relies on their binding to the colchicine site of tubulin. mdpi.comnih.gov This computational analysis provides a molecular basis for the observed SAR. mdpi.com

QSAR Modeling: As mentioned, 3D-QSAR models like molecular field analysis (MFA) and receptor surface analysis (RSA) have been developed to predict the inhibitory potency of (benzothiazole-2-yl) acetonitrile derivatives against JNK3. researchgate.net Such models are invaluable for prioritizing candidates for synthesis and biological testing.

Data Tables

Table 1: Antiproliferative Activity of Selected Acrylonitrile Derivatives

This table presents data for compounds structurally related to 3-Benzo ontosight.aimdpi.comdioxol-5-yl-acrylonitrile to illustrate the potent antiproliferative activity of the acrylonitrile scaffold.

Compound ClassCancer Cell LineActivity (IC50 / GI50)Reference
Benzimidazole AcrylonitrilesCapan-1 (Pancreatic)1.2 - 5.3 µM nih.gov
Benzothiophene Acrylonitrile (Z-isomer)Leukemia (CCRF-CEM)10.0 nM nih.gov
Benzothiophene Acrylonitrile (Z-isomer)Colon (HCT-116)19.3 nM nih.gov
Benzothiophene Acrylonitrile (E-isomer)Non-Small Cell Lung (NCI-H460)< 10.0 nM nih.gov
Benzothiophene Acrylonitrile (E-isomer)CNS (SNB-75)< 10.0 nM nih.gov
Benzothiophene Acrylonitrile (E-isomer)Melanoma (UACC-62)< 10.0 nM nih.gov
Benzothiophene Acrylonitrile (E-isomer)Prostate (PC-3)17.9 nM nih.gov

Development of Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For a compound like "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile," with its aromatic structure and functional groups, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile". nih.gov Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode for such analyses.

Method development would involve a systematic optimization of several parameters to achieve adequate separation and peak shape.

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering excellent hydrophobic retention for aromatic compounds. Column dimensions (e.g., length, internal diameter) and particle size would be selected to balance resolution, analysis time, and backpressure.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution. The pH of the aqueous portion can be adjusted with buffers (e.g., phosphate, acetate) to control the ionization state of analytes and improve peak symmetry.

Detection: A UV-Vis detector is ideal, given the chromophoric nature of the benzodioxole ring and the conjugated acrylonitrile (B1666552) system. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity.

A hypothetical RP-HPLC method for the analysis of "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile" is outlined below.

Table 1: Example RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 280 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile or can be converted into a volatile form. kelid1.ir While "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile" may have limited volatility due to its molecular weight and polar nitrile group, GC analysis could be feasible, potentially at elevated temperatures. The technique is particularly noted for its high sensitivity and specificity, especially when coupled with a mass spectrometer (MS). nih.gov

For successful analysis, the following would be considered:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane, like a TG-5SILMS or HP-5) would be appropriate for separating the analyte from potential impurities. mdpi.commdpi.com

Injector and Temperature Program: A split/splitless injector would be used, with the temperature optimized to ensure complete vaporization without thermal degradation. A temperature program, starting at a lower temperature and ramping up, would be necessary to achieve good separation. mdpi.com

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unequivocal identification, coupling the GC to a Mass Spectrometer (GC-MS) is the reference method, providing both retention time and mass spectral data for structural confirmation. mdpi.com

Derivatization is a strategy that can be employed if the compound's volatility is too low or if it exhibits poor chromatographic behavior. However, the presence of the nitrile and the stable aromatic system suggests direct analysis may be possible.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique in synthetic chemistry for qualitatively monitoring the progress of reactions and for preliminary purity assessment. researchgate.net

For "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile," a typical TLC analysis would involve:

Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254) are commonly used. The polar silica provides strong interaction with polar functional groups.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is used. mdpi.com The ratio is optimized to achieve a retention factor (Rf) value for the target compound ideally between 0.3 and 0.5 for optimal separation.

Visualization: The compound's conjugated aromatic system will allow for visualization under UV light (typically at 254 nm). Additionally, staining agents like potassium permanganate or iodine vapor can be used to visualize spots that are not UV-active.

By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually track the consumption of reactants and the formation of the product over time. mdpi.com

Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ijpsonline.com The structure of "3-Benzo amsbiopharma.comdioxol-5-yl-acrylonitrile," containing a benzodioxole ring conjugated with an acrylonitrile moiety, constitutes an extensive chromophore system that is expected to absorb strongly in the UV region.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 2: Example Data for a UV-Vis Calibration Curve

Concentration (µg/mL) Absorbance at λmax
2.0 0.152
4.0 0.301
6.0 0.448
8.0 0.605

Note: The λmax and absorbance values are hypothetical and would need to be determined experimentally.

Validation Protocols for Research-Grade Analytical Methods (e.g., principles aligned with ICH guidelines)

To ensure that an analytical method is suitable for its intended research purpose, it must be validated. ijpsonline.com The principles outlined by the International Council for Harmonisation (ICH), specifically in guidelines like Q2(R2), provide a framework for performing such validations, ensuring data reliability and reproducibility. amsbiopharma.comeuropa.eufda.gov For research-grade methods, a fit-for-purpose approach is often taken, but the core validation parameters remain relevant.

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose. fda.govich.org Key validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. amsbiopharma.com In HPLC, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org This is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator. ijpsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by analyzing a sample of known concentration (a reference material) and expressing the result as percent recovery. amsbiopharma.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. ich.org

Table 3: Summary of Analytical Method Validation Parameters based on ICH Principles

Validation Parameter Description Typical Acceptance Criteria for Research
Specificity Ability to measure the analyte in the presence of other components. Peak is resolved from impurities; Peak purity index > 0.99.
Linearity Proportional relationship between signal and concentration. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of results to the true value. Recovery within 98-102%.
Precision (Repeatability) Agreement between repeated measurements. Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Lowest concentration detectable & quantifiable. Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |

Environmental Research Perspectives and Degradation Studies

Photodegradation Pathways and Kinetics

One potential pathway is the [2+2] photocycloaddition between the electronically excited aromatic ring and the acrylonitrile (B1666552) double bond. Studies on the photolysis of indene (B144670) and naphthalene (B1677914) with acrylonitrile have demonstrated the formation of cyclobutane (B1203170) derivatives. cdnsciencepub.com Similarly, it can be hypothesized that upon irradiation, 3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylonitrile could undergo intramolecular or intermolecular cycloadditions.

Another possible photodegradation route involves photo-induced isomerizations. The presence of the acrylonitrile group might lead to cis-trans isomerization upon light absorption. Furthermore, the interaction with naturally occurring photosensitizers in the environment, such as humic acids, could lead to indirect photodegradation pathways, including the formation of reactive oxygen species that can attack the molecule. acs.org

The kinetics of such photodegradation reactions would be influenced by factors such as the wavelength of light, the intensity of solar radiation, the presence of photosensitizers, and the chemical matrix of the environmental compartment (e.g., water, soil). Without experimental data, the half-life of 3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylonitrile under environmental conditions remains speculative.

Potential Photodegradation Pathway Description Analogous Reaction
[2+2] PhotocycloadditionFormation of cyclobutane rings through the reaction of the excited benzodioxole ring with the acrylonitrile double bond.Photolysis of indene and naphthalene with acrylonitrile. cdnsciencepub.com
Photo-isomerizationConversion between cis and trans isomers of the acrylonitrile moiety upon light absorption.A common reaction for compounds with carbon-carbon double bonds.
Indirect PhotodegradationDegradation initiated by reactive oxygen species generated by environmental photosensitizers.Degradation of various organic pollutants in the presence of humic acids. acs.org

Biodegradation Studies by Microorganisms and Metabolic Pathways

Specific studies on the microbial degradation of 3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylonitrile have not been reported. However, research on the biodegradation of compounds containing the 1,3-benzodioxole (B145889) ring provides a basis for predicting its metabolic fate. The 1,3-benzodioxole moiety is known to be present in a variety of bioactive compounds. researchgate.netnih.gov

Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to degrade aromatic compounds. nih.gov The initial step in the aerobic biodegradation of aromatic rings is often catalyzed by dioxygenase enzymes, which introduce two hydroxyl groups to the ring, forming a cis-dihydrodiol. nih.gov This is a common strategy employed by bacteria to destabilize the aromatic system and facilitate further degradation.

A study on the biodegradation of 2,2-Difluoro-1,3-benzodioxole by Pseudomonas putida F1 demonstrated the cleavage of the benzodioxole ring. nih.govresearchgate.net While this compound has a difluoro-substituted dioxole ring, it suggests that microbial attack on the benzodioxole structure is feasible. The proposed pathway involved the formation of a dihydrodiol, followed by further enzymatic reactions. Actinobacteria are also known for their ability to assimilate monoaromatic compounds and could potentially be involved in the degradation of 3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylonitrile. microbiolj.org.ua

The acrylonitrile group could also be a site for microbial transformation. Nitrile groups can be enzymatically hydrolyzed by nitrilases or nitrile hydratases to the corresponding carboxylic acid or amide, respectively. These transformations would represent initial steps in the mineralization of the molecule.

Microorganism Genus Degradation Capability Key Enzymes Relevance
PseudomonasDegradation of aromatic compounds, including a fluorinated benzodioxole derivative. nih.govresearchgate.netDioxygenasesPotential for initiating the breakdown of the benzodioxole ring.
ActinobacteriaAssimilation of monoaromatic compounds. microbiolj.org.uaCatechol 1,2-dioxygenaseMay be involved in the cleavage of the aromatic ring after initial hydroxylation.

Analysis of Environmental Fate and Transformation Products

Based on the potential photodegradation and biodegradation pathways, a number of transformation products of 3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylonitrile can be anticipated in the environment.

Potential Photochemical Transformation Products:

Cyclobutane derivatives: Resulting from [2+2] photocycloaddition reactions. cdnsciencepub.com

Geometric isomers: Cis-trans isomers of the parent compound.

Potential Biodegradation Transformation Products:

Catechol derivatives: Formed by the action of dioxygenases on the benzodioxole ring, leading to the opening of the dioxole ring.

Protocatechuic acid: A likely intermediate following the cleavage of the benzodioxole ring, which can then enter central metabolic pathways.

3-Benzo nih.govcdnsciencepub.comdioxol-5-yl-acrylic acid or amide: Resulting from the enzymatic hydrolysis of the nitrile group.

Transformation Product Type Formation Pathway Potential Subsequent Fate
Cyclobutane DerivativesPhotodegradation ([2+2] cycloaddition)Further degradation or persistence
Catechol DerivativesBiodegradation (Dioxygenase action)Ring cleavage and entry into central metabolism
Acrylic Acid/Amide DerivativesBiodegradation (Nitrile hydrolysis)Further microbial degradation

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

Future research is increasingly focused on developing environmentally benign and efficient methods for synthesizing 3-Benzo researchgate.netnih.govdioxol-5-yl-acrylonitrile and its precursors. The emphasis is on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Advanced Catalysis: The development of novel catalysts is a primary focus. For the synthesis of the precursor piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), eco-friendly processes are being developed, such as using gold nanoparticles on a ceria support (Au/CeO2) for the solvent-free oxidation of piperonyl alcohol with air as the oxidant. Photocatalytic methods using aqueous titanium dioxide (TiO2) suspensions also represent a green alternative.

Biocatalysis: Leveraging enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Research into biocatalytic methods, such as the generation of piperonal from piperine using co-oxidation reactions or the use of enzymes like hydratase-lyase, is a promising avenue.

Process Intensification: Continuous flow chemistry is being explored for the synthesis of acrylonitrile (B1666552) and its derivatives. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation, making processes more efficient and scalable.

Solvent-Free and Alternative Solvent Reactions: To reduce environmental impact, solvent-free reaction conditions are being investigated. The "grindstone technique," a mechanochemical method, has been used for the solvent-free preparation of related chalcone compounds. Similarly, Knoevenagel condensation reactions, a likely step in forming the target compound from piperonal and an acetonitrile (B52724) derivative, are being optimized under solvent-free conditions using solid catalysts like Mg(OH)2.

Synthetic StrategyPrecursor/ReactionKey Features
Green Catalysis Piperonal SynthesisUse of Au/CeO2 catalysts; solvent-free conditions; air as oxidant.
Photocatalysis Piperonal SynthesisAqueous TiO2 suspension; environmentally friendly method.
Biocatalysis Piperonal SynthesisEnzymatic conversion from precursors like piperine; high selectivity.
Flow Chemistry Acrylonitrile SynthesisContinuous processing; enhanced safety and efficiency.
Solvent-Free Methods Knoevenagel CondensationUse of solid catalysts (e.g., Mg(OH)2); reduced waste.

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and development, offering predictive insights into the properties and behavior of molecules like 3-Benzo researchgate.netnih.govdioxol-5-yl-acrylonitrile before synthesis.

Emerging computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to establish a mathematical relationship between the structural features of benzodioxole and acrylonitrile derivatives and their biological activities. researchgate.netthermofisher.comfishersci.com These models help predict the potency of new, unsynthesized analogs, thereby guiding the design of compounds with enhanced therapeutic effects. researchgate.netthermofisher.com

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov For derivatives of the benzodioxole scaffold, docking studies have been employed to investigate interactions with targets like tubulin in cancer cells and auxin receptors in plants, providing insights into their mechanism of action. nih.govtandfonline.com

Density Functional Theory (DFT): DFT calculations are utilized to understand the electronic structure and reactivity of the molecule. semanticscholar.orgchemimpex.com By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's stability, reactivity, and potential for use in electronic materials. semanticscholar.orgrsc.org DFT studies on acrylonitrile, for example, have provided insights into how its electronic properties change upon interaction with cations. tandfonline.com

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. tandfonline.com This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the likelihood of late-stage failures in drug development.

Computational MethodApplication AreaPredicted Properties
QSAR Drug DesignBiological activity and potency (e.g., anti-inflammatory, antioxidant). researchgate.netwikipedia.orgresearchgate.net
Molecular Docking Mechanistic StudiesLigand-protein binding modes and affinity. nih.govtandfonline.com
DFT Chemical ReactivityElectronic structure, HOMO-LUMO gap, spectral properties. semanticscholar.orgchemimpex.com
ADMET Screening Drug DevelopmentDrug-likeness, metabolic stability, potential toxicity. tandfonline.com

Unraveling Complex Biological Mechanisms and Interaction Networks

While the benzodioxole moiety is present in many bioactive compounds, future research aims to move beyond identifying general activities to elucidating the specific molecular mechanisms and cellular pathways modulated by 3-Benzo researchgate.netnih.govdioxol-5-yl-acrylonitrile and its analogs.

Key research avenues include:

Target Identification and Validation: A primary goal is to identify the specific protein targets responsible for the observed biological effects. Compounds containing the benzodioxole ring have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, tubulin polymerization, and the thioredoxin (Trx) system in cancer cells. tandfonline.comnih.govmdpi.com Further studies are needed to pinpoint the direct targets of this specific acrylonitrile derivative.

Signaling Pathway Analysis: Research is focusing on how these compounds affect intracellular signaling cascades. For instance, piperine, which shares the benzodioxole core, has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting ERK and p38 expression in cancer cells. nih.gov Another precursor, piperonal, may activate the adiponectin/AMPK pathway, which has protective effects against hepatic steatosis. ebi.ac.uk Understanding these pathways is crucial to grasping the compound's full biological impact.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the compound's effects on cellular networks. This approach can reveal complex interaction networks and off-target effects that might not be apparent from single-target studies.

Broad-Spectrum Activity Profiling: The benzodioxole scaffold is associated with a wide range of activities, including anticancer, antidiabetic, antimicrobial, and antiepileptic effects. researchgate.netnih.govmdpi.commdpi.com Systematic screening of 3-Benzo researchgate.netnih.govdioxol-5-yl-acrylonitrile against diverse biological targets will help to map its therapeutic potential comprehensively.

Biological Target/PathwayAssociated ActivityInvestigated Scaffold
Tubulin Polymerization Anticancer, Antimitotic1,3-Benzodioxole (B145889)
Thioredoxin Reductase (TrxR) Anticancer1,3-Benzodioxole-Arsenical Conjugates mdpi.com
COX-1 / COX-2 Enzymes Anti-inflammatoryBenzodioxole derivatives nih.gov
α-Amylase AntidiabeticBenzodioxole carboxamides mdpi.com
MAPK (ERK/p38) Pathway Anticancer, Anti-inflammatoryPiperine (contains benzodioxole) nih.gov

Development of Novel Materials Based on the Compound's Core Structure

The unique electronic and chemical properties of the benzodioxole and acrylonitrile moieties make them attractive building blocks for the creation of advanced functional materials.

Future research in this area includes:

Polymer Synthesis: Acrylonitrile is a vital monomer for producing commercially important polymers like polyacrylonitrile (PAN), which is a precursor for carbon fibers, as well as styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS) plastics. wikipedia.orgnih.gov The incorporation of the 3-Benzo researchgate.netnih.govdioxol-5-yl-acrylonitrile monomer into polymer chains could impart novel thermal, optical, or electronic properties to the resulting materials.

Block Copolymers: The benzodioxinone scaffold, a related structure, has been used to create photosensitive and heat-sensitive functional groups on polymer chains. nih.gov These groups can then be used to initiate the formation of block copolymers, which are materials with distinct domains that can self-assemble into ordered nanostructures. nih.gov

Nonlinear Optical (NLO) Materials: The combination of electron-donating (benzodioxole) and electron-withdrawing (acrylonitrile) groups creates a "push-pull" electronic system. Such systems are known to exhibit significant second-order NLO properties, which are essential for applications in telecommunications and optical computing. rsc.org DFT studies are being used to design and predict the NLO response of new functionalized acrylonitrile compounds. rsc.org

Photopolymerization: The 1,3-benzodioxole ring has been investigated for its potential role as a hydrogen donor in camphorquinone-based systems used for the photopolymerization of dental composite resins. chemicalbook.com This suggests the core structure could be integrated into materials that are cured or modified with light.

Material TypeCore StructurePotential ApplicationResearch Approach
Specialty Polymers AcrylonitrileCarbon fiber precursors, high-strength plastics. mdpi.comCopolymerization of functionalized acrylonitrile monomers.
Block Copolymers BenzodioxinoneSelf-assembling nanomaterials.Photoinduced or thermal acylation using benzodioxinone-terminated polymers. nih.govsemanticscholar.org
NLO Materials AcrylonitrileOptical switching, frequency doubling.Design of push-pull systems and theoretical prediction via DFT. rsc.org
Dental Resins BenzodioxolePhotocurable dental composites. chemicalbook.comUse as a co-initiator in photopolymerization reactions. chemicalbook.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity Validation
KnoevenagelEthanol, piperidine, reflux65–75NMR, HPLC
Microwave-assisted100°C, 30 min85–90LC-MS, XRD

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolve bond lengths and angles using SHELXL for refinement . For example, C≡N bond length typically ranges 1.14–1.16 Å .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 6.8–7.2 ppm (benzodioxole protons), δ 7.5–8.0 ppm (acrylonitrile protons) .
    • ¹³C NMR : δ 115–120 ppm (C≡N), δ 148–150 ppm (benzodioxole carbons) .
  • High-resolution mass spectrometry (HRMS) : Exact mass = 199.0375 g/mol (C₁₀H₇NO₃) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Temperature-dependent NMR : Identify conformational changes in solution .
  • Mercury CSD analysis : Compare experimental crystal packing with database entries to assess intermolecular interactions (e.g., π-π stacking in benzodioxole systems) .
  • DFT calculations : Optimize gas-phase geometry and compare with XRD data to isolate environmental effects .

Example : In a related acrylonitrile derivative, XRD revealed a planar structure, while NMR suggested rotational flexibility. DFT simulations confirmed temperature-dependent conformational averaging .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Fukui function analysis : Identifies electrophilic sites (e.g., acrylonitrile β-carbon) susceptible to nucleophilic attack .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction barriers .
  • Kinetic isotope effects (KIE) : Probe transition states via deuterated analogs (e.g., substituting acrylonitrile hydrogens) .

Q. Table 2: Reactivity Parameters in Polar Solvents

SolventDielectric ConstantReaction Rate (k, s⁻¹)
DMSO46.72.1 × 10⁻³
Acetone20.71.5 × 10⁻³

Advanced: How to design assays for evaluating biological activity?

Answer:
While direct data is limited, leverage methodologies for structurally related compounds:

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Similar benzodioxole derivatives show anti-inflammatory activity .
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
  • ROS scavenging assays : Measure inhibition of myeloperoxidase activity, as seen in benzo[d]zole analogs .

Basic: What spectroscopic markers distinguish this compound from analogs?

Answer:
Key identifiers include:

  • IR spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O-C in benzodioxole) .
  • UV-Vis : λₘₐₐ ≈ 280 nm (π→π* transition in benzodioxole) .
  • MS/MS fragmentation : Dominant peaks at m/z 121 (benzodioxole fragment) and m/z 78 (acrylonitrile fragment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.